
1-Phenyl-4-(thiophen-2-yl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Fenil-4-(tiofen-2-il)-1,5-dihidro-2H-pirrol-2-ona es un compuesto heterocíclico que presenta un anillo de pirrol fusionado con un anillo de tiofeno y un grupo fenilo
Métodos De Preparación
La síntesis de 1-Fenil-4-(tiofen-2-il)-1,5-dihidro-2H-pirrol-2-ona se puede lograr a través de varios métodos. Un enfoque común implica la ciclización de precursores apropiados bajo condiciones específicas. Por ejemplo, se ha informado que una reacción de tres componentes en una sola etapa que involucra 3-metil-1-fenil-1H-pirazol-5-amina, ciclohexano-1,3-diona y tiofeno-2-carbaldehído en presencia de un medio de líquido iónico a 75–80 °C durante 110–120 minutos produce el producto deseado con alta eficiencia . Este método es ventajoso debido a su alto rendimiento, tiempos de reacción cortos y condiciones ambientalmente amigables.
Análisis De Reacciones Químicas
1-Fenil-4-(tiofen-2-il)-1,5-dihidro-2H-pirrol-2-ona experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes comunes, lo que lleva a la formación de derivados oxidados correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución, particularmente en los anillos de fenilo y tiofeno, utilizando reactivos como halógenos o agentes alquilantes.
Cicloadición: El compuesto puede participar en reacciones de cicloadición, formando estructuras heterocíclicas complejas.
Aplicaciones Científicas De Investigación
Química: El compuesto se utiliza como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.
Biología: Ha mostrado potencial como molécula bioactiva con aplicaciones en el descubrimiento y desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 1-Fenil-4-(tiofen-2-il)-1,5-dihidro-2H-pirrol-2-ona implica su interacción con dianas moleculares y vías específicas. El compuesto puede unirse a varios receptores y enzimas, modulando su actividad. Por ejemplo, se ha demostrado que sus derivados inhiben ciertas enzimas involucradas en la proliferación de células cancerosas, lo que lleva a la apoptosis .
Comparación Con Compuestos Similares
1-Fenil-4-(tiofen-2-il)-1,5-dihidro-2H-pirrol-2-ona se puede comparar con otros compuestos heterocíclicos similares, como:
La singularidad de 1-Fenil-4-(tiofen-2-il)-1,5-dihidro-2H-pirrol-2-ona radica en su combinación de un anillo de pirrol con un anillo de tiofeno y un grupo fenilo, lo que confiere propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
143704-89-6 |
|---|---|
Fórmula molecular |
C14H11NOS |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
1-phenyl-3-thiophen-2-yl-2H-pyrrol-5-one |
InChI |
InChI=1S/C14H11NOS/c16-14-9-11(13-7-4-8-17-13)10-15(14)12-5-2-1-3-6-12/h1-9H,10H2 |
Clave InChI |
JGZXRHJHIHOKCR-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC(=O)N1C2=CC=CC=C2)C3=CC=CS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


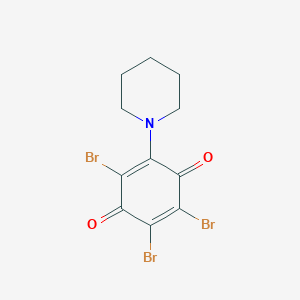

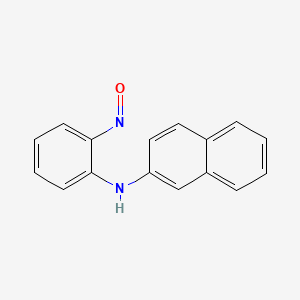
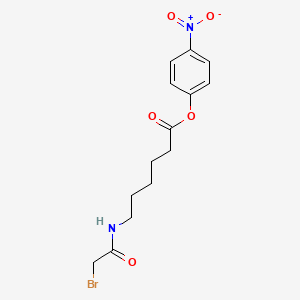

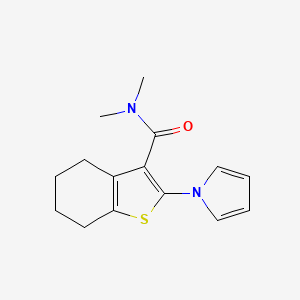
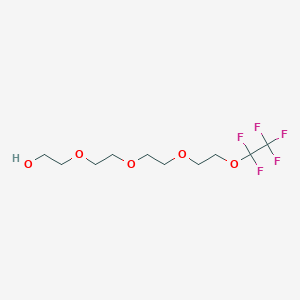
![5-Amino-2-selenoxo[1,3]dithiolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B12544461.png)
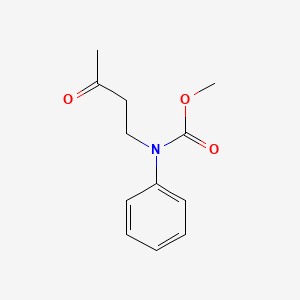
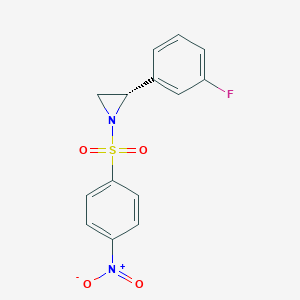

![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)
![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
